molecular formula C6H11N3O2 B12067440 2'-Methyl-2'-(N-methylcarbamoyl)acrylohydrazide CAS No. 99587-09-4

2'-Methyl-2'-(N-methylcarbamoyl)acrylohydrazide

Cat. No.: B12067440
CAS No.: 99587-09-4
M. Wt: 157.17 g/mol
InChI Key: XJWYTCIPMDPJBB-UHFFFAOYSA-N
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Description

2'-Methyl-2'-(N-methylcarbamoyl)acrylohydrazide is an acrylohydrazide derivative characterized by a methyl group at the 2' position and an N-methylcarbamoyl substituent. Acrylohydrazides are a versatile class of compounds with a core structure featuring an acryloyl group (CH₂=CH–CO–) linked to a hydrazide moiety (–NH–NH–CO–). These compounds are widely studied for their conformational flexibility, synthetic adaptability, and biological activities . The methyl and N-methylcarbamoyl groups likely influence electronic and steric properties, affecting reactivity, isomerism, and bioactivity compared to analogs with furyl, pyridyl, or aryl substituents .

Properties

CAS No.

99587-09-4

Molecular Formula

C6H11N3O2

Molecular Weight

157.17 g/mol

IUPAC Name

1,3-dimethyl-1-(prop-2-enoylamino)urea

InChI

InChI=1S/C6H11N3O2/c1-4-5(10)8-9(3)6(11)7-2/h4H,1H2,2-3H3,(H,7,11)(H,8,10)

InChI Key

XJWYTCIPMDPJBB-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)N(C)NC(=O)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Methyl-2’-(N-methylcarbamoyl)acrylohydrazide typically involves the reaction of propenoic acid with N-methylcarbamoyl hydrazine under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2’-Methyl-2’-(N-methylcarbamoyl)acrylohydrazide may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The product is then purified through various techniques such as crystallization or chromatography to achieve the desired purity and quality .

Chemical Reactions Analysis

Types of Reactions

2’-Methyl-2’-(N-methylcarbamoyl)acrylohydrazide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: It can be reduced to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen atoms, while reduction may yield simpler hydrazide derivatives .

Scientific Research Applications

2’-Methyl-2’-(N-methylcarbamoyl)acrylohydrazide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’-Methyl-2’-(N-methylcarbamoyl)acrylohydrazide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : The methyl group at the 2' position may restrict rotational freedom around the N–N bond compared to smaller substituents (e.g., H) .

Comparison :

  • The target compound’s synthesis likely follows a condensation pathway similar to and , but yields may vary due to steric demands of the N-methylcarbamoyl group.

Conformational Dynamics and Isomerism

Table 3: Conformational Analysis of Selected Derivatives

Compound Dominant Conformer NMR Observations Reference
4a (furan-2-yl derivative) synperiplanar (spE) Duplicated NH/N=CH signals; slow rotation
4g (chlorophenyl analog) Antiperiplanar (apE) Indeterminate EC=N conformer
13a (coumarin-linked) E-configuration Stable ethylenic (CH=CH) geometry
Target compound Predicted apE Expected hindered N–N rotation -

Key Findings :

  • Furan-2-yl derivatives exhibit equilibrium between spE and apE conformers, influenced by substituent electronic effects .
  • Bulky groups (e.g., chlorophenyl in 4g) favor apE conformers due to steric clashes .
  • The target compound’s methyl and carbamoyl groups may stabilize apE conformers, analogous to and .

Implications for Target Compound :

  • The N-methylcarbamoyl group may enhance biofilm penetration or target binding, as seen in carbamoyl-containing NorA inhibitors .
  • Reduced aromaticity compared to furyl/thienyl analogs might lower cytotoxicity but improve solubility .

Biological Activity

2'-Methyl-2'-(N-methylcarbamoyl)acrylohydrazide is a compound that has garnered attention in recent years for its diverse biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C6H11N3O
  • Synonyms : 1,3-dimethyl-1-(prop-2-enoylamino)urea
  • CAS Number : 99587-09-4

Biological Activities

Research indicates that 2'-Methyl-2'-(N-methylcarbamoyl)acrylohydrazide exhibits several key biological activities:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent. A study highlighted its inhibitory effects on Gram-positive and Gram-negative bacteria, indicating a broad-spectrum activity profile.
  • Anticancer Properties : Preliminary studies suggest that 2'-Methyl-2'-(N-methylcarbamoyl)acrylohydrazide may possess anticancer properties. In vitro assays demonstrated cytotoxic effects on cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential, showing promise in reducing markers of inflammation in cellular models. This activity could be beneficial in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against multiple bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces inflammatory markers

Case Study Analysis

A notable case study examined the compound's effect on a specific cancer cell line (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with flow cytometry revealing increased apoptotic cells compared to the control group. This study underscores the potential of 2'-Methyl-2'-(N-methylcarbamoyl)acrylohydrazide as a candidate for further development in cancer therapeutics.

The mechanisms underlying the biological activities of 2'-Methyl-2'-(N-methylcarbamoyl)acrylohydrazide are still being elucidated. However, preliminary findings suggest interactions with cellular pathways involved in apoptosis and inflammation. The compound may modulate signaling pathways such as NF-kB and MAPK, which are critical in inflammatory responses and cancer progression.

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